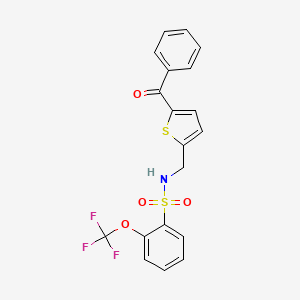

N-((5-benzoylthiophen-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Description

N-((5-benzoylthiophen-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a benzoyl-substituted thiophene moiety linked via a methyl group to a 2-(trifluoromethoxy)benzenesulfonamide scaffold. Sulfonamides are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the benzoylthiophene moiety may contribute to target binding specificity, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO4S2/c20-19(21,22)27-15-8-4-5-9-17(15)29(25,26)23-12-14-10-11-16(28-14)18(24)13-6-2-1-3-7-13/h1-11,23H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRRBHIWECTOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-benzoylthiophene intermediate, which is then reacted with a suitable sulfonamide precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial methods often emphasize the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-((5-benzoylthiophen-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-((5-benzoylthiophen-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide has shown promising biological activities, including:

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, related benzamide derivatives have exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against Candida species .

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells. A study on related sulfonamide derivatives showed cytotoxic activity toward human cancer cell lines, with IC50 values below 100 μM .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of sulfonamide derivatives against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies suggest that derivatives of this compound could serve as potential candidates for developing new antimicrobial agents .

- Anticancer Studies : In another investigation, related compounds were tested against various cancer cell lines (HCT-116, HeLa, MCF-7). The results indicated that certain derivatives induced apoptosis in cancer cells, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Below is a detailed comparison with analogous sulfonamides, focusing on structural features, synthetic routes, and inferred biological activities based on available evidence:

Key Observations

Structural Diversity in Sulfonamide Scaffolds :

- The target compound uniquely combines a benzoylthiophene group with a trifluoromethoxybenzenesulfonamide , distinguishing it from simpler analogs like N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide .

- Compound 21i shares the trifluoromethoxybenzenesulfonamide group but incorporates an indenyl acetic acid core, suggesting divergent biological targets compared to the thiophene-based target compound .

Synthetic Efficiency: Brominated thiophene sulfonamides (e.g., Compound 9) exhibit higher yields (81%) compared to non-halogenated analogs (e.g., Compound 8, 73%), implying that electron-withdrawing substituents may improve reaction efficiency .

The trifluoromethoxy group in the target compound and Compound 21i likely enhances metabolic stability and target affinity, a feature leveraged in COX-1-selective inhibitors .

Research Findings and Implications

- Electron-Withdrawing Substituents : The trifluoromethoxy group and benzoylthiophene in the target compound may synergistically enhance enzyme-binding affinity , as seen in COX-1 inhibitors like Compound 21i .

- Thiophene vs.

- Biological Specificity : The 5-benzoylthiophene moiety in the target compound could confer selectivity for enzymes or receptors with hydrophobic binding pockets, a hypothesis supported by the activity of structurally complex sulfonamides in anti-inflammatory contexts .

Biological Activity

N-((5-benzoylthiophen-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the preparation of the 5-benzoylthiophene intermediate, which is then reacted with a sulfonamide precursor. Key reaction conditions include the use of catalysts and specific solvents to optimize yield and purity .

Chemical Structure

The molecular formula of this compound is with a molecular weight of 425.4 g/mol. The structure features a benzene sulfonamide moiety linked to a thiophene ring, which contributes to its biological activity .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity. For instance, analogs have shown effectiveness against various bacterial strains, suggesting that the sulfonamide group plays a crucial role in inhibiting microbial growth .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Tyrosinase Inhibition | Potential for skin whitening applications |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes like tyrosinase, which is crucial in melanin production, thereby affecting pigmentation processes .

- Signal Transduction Modulation : It can interfere with signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects .

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various analogs of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

- Cytotoxicity Evaluation : In a cytotoxicity study using B16F10 melanoma cells, this compound was tested at varying concentrations. The results showed minimal cytotoxicity at lower concentrations (up to 20 µM), indicating a favorable safety profile for further development .

Table 2: Cytotoxicity Results in B16F10 Cells

| Concentration (µM) | Viability (%) | Remarks |

|---|---|---|

| 0 | 100 | Control |

| 5 | 95 | Non-toxic |

| 10 | 90 | Non-toxic |

| 20 | 85 | Non-toxic |

Q & A

Q. Q1. What are the critical steps for synthesizing N-((5-benzoylthiophen-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis involves multi-step reactions, including sulfonamide bond formation and functional group coupling. Key steps include:

- Sulfonamide linkage: Reacting 2-(trifluoromethoxy)benzenesulfonyl chloride with an amine-containing intermediate (e.g., 5-benzoylthiophen-2-ylmethylamine) under inert conditions.

- Solvent selection: Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates .

- Temperature control: Maintaining 0–5°C during sulfonylation minimizes side reactions .

- Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures high purity. Yield optimization requires iterative adjustment of stoichiometry and reaction time (e.g., 12–24 hours for amide coupling) .

Q. Q2. What spectroscopic and crystallographic methods are essential for characterizing this compound’s structure?

Answer:

- NMR spectroscopy:

- ¹H NMR identifies protons on the benzoylthiophene and trifluoromethoxy groups (e.g., aromatic protons at δ 7.2–8.0 ppm, trifluoromethoxy singlet at δ ~4.3 ppm) .

- ¹³C NMR confirms sulfonamide connectivity (C-SO₂-N peaks at ~120–130 ppm) .

- X-ray crystallography: Resolves bond angles and torsional strain in the sulfonamide-thiophene moiety. Software like ORTEP-3 and WinGX aids in refining crystallographic data .

- HRMS: Validates molecular formula (e.g., [M+H]+ calculated for C₂₀H₁₅F₃N₂O₃S₂: 489.0760) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this sulfonamide derivative?

Answer:

- Core modifications: Synthesize analogs with variations in:

- Benzoylthiophene substituents (e.g., halogenation at the 4-position).

- Trifluoromethoxy replacement (e.g., with methoxy or nitro groups) .

- Assay selection:

- Enzyme inhibition: Test against targets like carbonic anhydrase or kinases using fluorometric assays.

- Cellular assays: Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines .

- Computational modeling: Docking studies (e.g., AutoDock Vina) predict binding affinities to receptors like Sigma-1 .

Q. Q4. How should researchers address contradictions in biological activity data across different experimental models?

Answer:

- Orthogonal assays: Confirm activity using independent methods (e.g., SPR for binding affinity vs. cellular proliferation assays).

- Model relevance: Validate findings in physiologically relevant systems (e.g., 3D tumor spheroids vs. monolayer cultures).

- Statistical rigor: Apply ANOVA with post-hoc tests to assess reproducibility. Discrepancies may arise from off-target effects or assay sensitivity .

Q. Q5. What in silico strategies are effective for predicting this compound’s pharmacokinetic properties?

Answer:

- ADMET prediction: Tools like SwissADME estimate:

- Lipophilicity (LogP ~3.2, critical for blood-brain barrier penetration).

- Metabolic stability (CYP450 isoform interactions via docking).

- Solubility: COSMO-RS simulations predict aqueous solubility, which is low (<10 µM) due to the trifluoromethoxy group .

- Toxicity: ProTox-II identifies potential hepatotoxicity risks from sulfonamide metabolites .

Q. Q6. How can researchers mitigate challenges in crystallizing this compound for structural analysis?

Answer:

- Solvent screening: Use vapor diffusion with solvents like dichloromethane/hexane or DMSO/water.

- Temperature gradients: Slow cooling from 40°C to 4°C promotes crystal nucleation.

- Additives: Small molecules (e.g., triethylamine) reduce electrostatic repulsion between sulfonamide groups .

Q. Q7. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.